Monoisodecyl Phthalate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

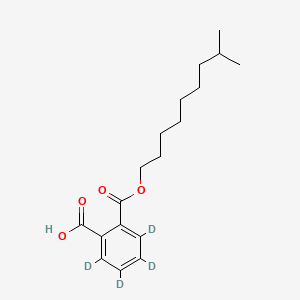

Structure

3D Structure

Properties

Molecular Formula |

C18H26O4 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

2,3,4,5-tetradeuterio-6-(8-methylnonoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/i7D,8D,11D,12D |

InChI Key |

ZICLWBMRDQUIDO-CXRURWBMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCC(C)C)[2H])[2H] |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Monoisodecyl Phthalate-d4: A Technical Guide for Researchers

An In-depth Examination of a Key Internal Standard for the Analysis of Diisodecyl Phthalate (B1215562) Metabolites

Monoisodecyl Phthalate-d4 (MIDP-d4) is the deuterium-labeled analogue of Monoisodecyl Phthalate (MIDP). It serves as a critical internal standard for the accurate quantification of MIDP and other metabolites of Diisodecyl phthalate (DIDP) in various biological and environmental matrices. Due to the widespread use of DIDP as a plasticizer and concerns about its potential as an endocrine-disrupting chemical, precise measurement of its metabolites is essential for exposure assessment and toxicological studies. This guide provides a comprehensive overview of MIDP-d4, including its chemical properties, its role in the metabolic pathway of DIDP, and detailed experimental protocols for its use in analytical methodologies.

Core Properties of this compound

This compound is a stable isotope-labeled compound that is chemically identical to its unlabeled counterpart, MIDP, but with four deuterium (B1214612) atoms incorporated into the benzene (B151609) ring. This isotopic labeling results in a distinct mass-to-charge ratio (m/z), allowing for its differentiation from the endogenous analyte during mass spectrometric analysis, without altering its chemical behavior during sample preparation and chromatographic separation.

| Property | Value |

| Chemical Formula | C₁₈H₂₂D₄O₄ |

| Molecular Weight | 310.42 g/mol |

| Unlabeled CAS Number | 31047-64-0 |

| Appearance | Neat |

| Purity | Typically >95% (HPLC) |

| Storage Temperature | +4°C |

Role in Diisodecyl Phthalate (DIDP) Metabolism

Diisodecyl phthalate is a complex mixture of isomeric C10 dialkyl phthalates. Upon entering the body, DIDP undergoes a two-phase metabolism. The initial step is the hydrolysis of one of the ester linkages by esterases, primarily in the gut and liver, to form Monoisodecyl Phthalate (MIDP).[1] MIDP is then further metabolized through oxidation of the alkyl side chain to produce more polar and readily excretable metabolites, such as mono-hydroxy-isodecyl-phthalate (MHiDP), mono-oxo-isodecyl-phthalate (MOiDP), and mono-carboxy-isononyl-phthalate (MCiNP).[2] The measurement of these oxidative metabolites, in addition to MIDP, provides a more comprehensive assessment of DIDP exposure.

Experimental Protocols

The gold standard for the quantification of phthalate metabolites in biological samples is isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound as an internal standard is crucial for correcting analytical variability and matrix effects, thereby ensuring accurate and precise measurements.

Sample Preparation

The following are generalized protocols for the preparation of urine and plasma samples. Optimization may be required based on the specific laboratory instrumentation and sample characteristics.

Urine Sample Preparation

-

Aliquoting: Transfer a 1 mL aliquot of the urine sample to a clean glass tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample.

-

Enzymatic Hydrolysis: To quantify the total concentration of metabolites (free and glucuronidated), add β-glucuronidase enzyme and an appropriate buffer (e.g., ammonium (B1175870) acetate, pH 6.5). Incubate the mixture at 37°C for 90 minutes.[3]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove interferences.

-

Elute the analytes of interest, including MIDP and MIDP-d4, with a higher-percentage organic solvent such as acetonitrile (B52724) or methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[3]

Plasma Sample Preparation

-

Aliquoting: Transfer a 100 µL aliquot of the plasma sample to a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add a protein precipitation solvent, such as acetonitrile (typically in a 3:1 ratio of solvent to sample), to the plasma. Vortex thoroughly to ensure complete precipitation of proteins.[4]

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analytes to a new tube.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated and reconstituted in the mobile phase to increase concentration before LC-MS/MS analysis.

LC-MS/MS Analysis

The following table provides typical parameters for the LC-MS/MS analysis of DIDP metabolites using this compound as an internal standard. Instrument-specific optimization is highly recommended.

| Parameter | Typical Setting |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% acetic acid or formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% acetic acid or formic acid |

| Gradient | A gradient elution is typically used, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over the course of the run to elute the analytes. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Monitored Transitions | Specific precursor and product ion transitions for each analyte and the internal standard (MIDP-d4) need to be determined and optimized. |

Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using standards of the unlabeled analytes of interest at known concentrations, each spiked with a constant amount of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve. This isotope dilution method effectively corrects for variations in extraction recovery and instrument response, leading to highly accurate and reliable results.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. benchchem.com [benchchem.com]

Monoisodecyl Phthalate-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the chemical structure, properties, and analytical methodologies related to Monoisodecyl Phthalate-d4. This deuterated internal standard is essential for the accurate quantification of Monoisodecyl Phthalate (B1215562), a primary metabolite of Diisodecyl Phthalate (DIDP), in various biological and environmental matrices.

Chemical Structure and Properties

This compound is a stable isotope-labeled form of Monoisodecyl Phthalate, where four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂D₄O₄ | [1] |

| Molecular Weight | 310.42 g/mol | [1] |

| Unlabeled CAS Number | 31047-64-0 | [1] |

| CAS Number | 1398065-94-5 | [2] |

| Synonyms | 1,2-Benzenedicarboxylic Acid Monoisodecyl Ester-d4, Phthalic Acid Isodecyl Ester-d4 | [1] |

| Purity | >95% (HPLC) | [1][3] |

| Storage Temperature | +4°C | [1] |

| Physical Format | Neat | [1] |

Table 2: Computed Properties of (unlabeled) Monoisodecyl Phthalate

| Property | Value | Reference |

| Molecular Weight | 306.4 g/mol | [4] |

| XLogP3 | 6.1 | [4] |

| Topological Polar Surface Area | 63.6 Ų | [4] |

| Monoisotopic Mass | 306.18310931 Da | [4] |

Synthesis

A general and efficient method for the synthesis of deuterium-labeled phthalate esters involves the use of o-xylene-d10 (B166450) as a starting material. This method allows for high isotopic enrichment and excellent chemical purities. The structures and isotope abundance are typically confirmed using 1H NMR and mass spectrometry.[5] While a specific synthesis protocol for this compound is not detailed in the available literature, this general approach is applicable.

Experimental Applications and Protocols

This compound is primarily used as an internal standard in isotope dilution mass spectrometry to quantify the exposure to Diisodecyl Phthalate (DIDP). Its unlabeled counterpart, Monoisodecyl Phthalate, is known to be a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).

Analytical Methodology: Quantification of Phthalate Monoesters

The gold standard for the analysis of phthalate metabolites in biological matrices like urine and serum is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[6] This technique offers high sensitivity and selectivity, which is crucial for detecting trace levels of these compounds.

Experimental Workflow for Sample Analysis

Detailed Protocol for LC-MS/MS Analysis:

-

Enzymatic Deconjugation: To measure the total concentration of phthalate metabolites (both free and glucuronidated forms), urine samples are first treated with β-glucuronidase.

-

Internal Standard Spiking: A known amount of this compound is added to the sample to correct for matrix effects and variations during sample preparation.

-

Solid-Phase Extraction (SPE): The sample is passed through an SPE column to clean up the sample and concentrate the analytes.

-

Chromatographic Separation: The extracted analytes are separated using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 or phenyl-hexyl column is often used.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in the negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for sensitive and selective quantification.

Biological Activity: PPAR Trans-activation Assay

Monoisodecyl Phthalate has been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and inflammation. The following is a general protocol for a PPAR trans-activation assay.

Experimental Workflow for PPAR Trans-activation Assay

Detailed Protocol for PPAR Trans-activation Assay:

-

Cell Culture and Transfection: 3T3-L1 cells are cultured and then transfected with plasmids containing the ligand-binding domain (LBD) of the PPAR of interest (α, β, or γ) fused to the Gal4 DNA-binding domain (DBD), along with a luciferase reporter plasmid under the control of a Gal4 response element.[3]

-

Treatment: After an overnight culture, the transfected cells are replated. Following a few hours to allow for attachment, the media is replaced with serum-free media containing various concentrations of Monoisodecyl Phthalate (e.g., 3, 10, 30, 100, or 200 µM).[3] Positive controls such as Wy-14,643 (for PPARα), tetradecylthioacetic acid (for PPARβ), and troglitazone (B1681588) (for PPARγ) are also used.[3]

-

Measurement of Luciferase Activity: After a 24-hour treatment period, the cells are lysed, and the luciferase activity is measured using a luminometer.[3] An increase in luciferase activity indicates activation of the PPAR.

Signaling Pathway

PPAR Activation by Phthalate Monoesters

Phthalate monoesters, such as Monoisodecyl Phthalate, can act as ligands for PPARs. Upon binding, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their expression. These target genes are involved in various metabolic processes, including lipid metabolism and inflammation.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. Monoisodecyl phthalate | C18H26O4 | CID 169241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

Monoisodecyl Phthalate-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Monoisodecyl Phthalate-d4, a deuterated analog of the phthalate (B1215562) metabolite Monoisodecyl Phthalate (MIDP). This document is intended to serve as a comprehensive resource, summarizing key data, outlining relevant experimental protocols, and visualizing associated biological pathways to support research and development activities.

Core Physical and Chemical Properties

Table 1: Specifications of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂D₄O₄ | [1] |

| Molecular Weight | 310.42 g/mol | [1] |

| Purity | >95% (HPLC) | [1] |

| Appearance | Neat | [1] |

| Storage Temperature | +4°C | [1] |

| Unlabelled CAS Number | 31047-64-0 | [1] |

Table 2: Computed Physical and Chemical Properties of Monoisodecyl Phthalate (Non-deuterated)

| Property | Value | Note |

| Molecular Formula | C₁₈H₂₆O₄ | |

| Molecular Weight | 306.4 g/mol | Computed by PubChem |

| XLogP3 | 6.1 | Computed by XLogP3 |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs |

| Rotatable Bond Count | 11 | Computed by Cactvs |

| Exact Mass | 306.18310931 Da | Computed by PubChem |

| Monoisotopic Mass | 306.18310931 Da | Computed by PubChem |

| Topological Polar Surface Area | 63.6 Ų | Computed by Cactvs |

| Heavy Atom Count | 22 | Computed by Cactvs |

| Complexity | 338 | Computed by Cactvs |

Disclaimer: The data presented in Table 2 are computed properties for the non-deuterated form of Monoisodecyl Phthalate and are provided for estimation purposes. Experimental values for this compound are not currently available in the public domain.

Experimental Protocols: Quantification in Biological Matrices

The accurate quantification of Monoisodecyl Phthalate in biological samples such as urine or plasma is critical for toxicological and exposure assessment studies. Due to its structural similarity, this compound is an ideal internal standard for methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of phthalate monoesters, which can be adapted for Monoisodecyl Phthalate.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and concentrate phthalate metabolites from the biological matrix while removing interfering substances.

-

Procedure:

-

Enzymatic Deconjugation: For the analysis of total (free and glucuronidated) phthalate metabolites, treat the sample (e.g., 1 mL of urine) with β-glucuronidase.

-

Internal Standard Spiking: Add a known amount of this compound solution to the sample.

-

Acidification: Adjust the sample pH to ~4.5 with an appropriate acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with methanol (B129727) and deionized water.

-

Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low-organic-content solvent to remove hydrophilic interferences.

-

Elution: Elute the analytes with a high-organic-content solvent (e.g., acetonitrile (B52724) or methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

2. UPLC-MS/MS Analysis

-

Objective: To chromatographically separate and detect the target analytes with high sensitivity and selectivity.

-

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a binary solvent system, such as water and methanol or acetonitrile, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly employed for phthalate monoesters.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard, ensuring high selectivity and accurate quantification.

-

Below is a graphical representation of the typical experimental workflow for the analysis of phthalate metabolites.

Signaling Pathway Involvement

Phthalate monoesters, including Monoisodecyl Phthalate, are known to interact with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). These interactions can lead to the disruption of endocrine signaling and steroidogenesis.

Phthalate monoesters can act as ligands for PPARα and PPARγ. Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in lipid metabolism and steroid hormone synthesis. For instance, activation of PPARs can interfere with the expression of key steroidogenic enzymes, potentially leading to altered hormone levels.

The following diagram illustrates the generalized signaling pathway for PPAR activation by phthalate monoesters.

References

Monoisodecyl Phthalate-d4: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Monoisodecyl Phthalate-d4, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of monoisodecyl phthalate (B1215562) (MIDP) in various biological and environmental matrices. This document is intended for researchers, scientists, and professionals involved in drug development, toxicology, and environmental health studies.

Core Compound Information

This compound is the deuterium-labeled analog of Monoisodecyl Phthalate, a primary metabolite of the plasticizer Diisodecyl Phthalate (DIDP). Due to its ubiquitous presence in consumer products, there is significant scientific interest in understanding the human exposure and potential health effects of DIDP and its metabolites. The use of a stable isotope-labeled internal standard like this compound is essential for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring the accuracy of quantitative data.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | Not explicitly assigned; often referenced by the unlabelled CAS: 31047-64-0 | [1][2][3] |

| Molecular Formula | C₁₈H₂₂D₄O₄ | [1][2] |

| Molecular Weight | 310.42 g/mol | [1][2] |

| Purity | >95% (HPLC) | [1][2] |

| Storage Temperature | +4°C | [1][2] |

| Synonyms | 1,2-Benzenedicarboxylic Acid Monoisodecyl Ester-d4, Phthalic Acid Isodecyl Ester-d4 | [1] |

Metabolism and Signaling Pathway

Monoisodecyl phthalate is a primary metabolite of Diisodecyl Phthalate (DIDP). The metabolic pathway involves the initial hydrolysis of DIDP to its monoester, MIDP. This is followed by further oxidative metabolism to produce more hydrophilic compounds that can be readily excreted. Phthalates and their metabolites are known to interact with various nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), which can modulate gene expression related to lipid metabolism and steroidogenesis.[4][5][6]

Experimental Protocols

The following protocol outlines a general methodology for the quantification of Monoisodecyl Phthalate in biological samples, such as urine, using this compound as an internal standard.

Quantification of Monoisodecyl Phthalate in Urine using LC-MS/MS

1. Materials and Reagents:

-

Monoisodecyl Phthalate (analytical standard)

-

This compound (internal standard)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid

-

β-glucuronidase

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Ultrapure water

2. Sample Preparation:

-

Spiking: To 1 mL of urine sample, add a known concentration of this compound internal standard solution.

-

Enzymatic Hydrolysis: To account for conjugated metabolites, add β-glucuronidase and incubate the sample according to the enzyme manufacturer's instructions to deconjugate the glucuronidated forms of the phthalate metabolites.[7][8]

-

Acidification: Acidify the sample to a pH of approximately 4-5 with formic acid.[7]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by ultrapure water.[7]

-

Load the prepared urine sample onto the conditioned cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove interferences.[7]

-

Elute the analytes with a high-percentage organic solvent (e.g., acetonitrile or methanol).[7]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.[7]

3. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample into a UPLC/HPLC system equipped with a C18 column. Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of formic acid.[7]

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Monoisodecyl Phthalate and this compound.[7]

4. Quantification:

-

Construct a calibration curve using known concentrations of the Monoisodecyl Phthalate analytical standard spiked into a blank matrix.

-

Calculate the concentration of Monoisodecyl Phthalate in the samples by comparing the peak area ratio of the analyte to the internal standard (this compound) against the calibration curve.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Monoisodecyl phthalate | C18H26O4 | CID 169241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. Monoisodecyl Phthalate|31047-64-0|Supplier [benchchem.com]

- 6. Phthalate Exposure Changes the Metabolic Profile of Cardiac Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Synthesis of Monoisodecyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Monoisodecyl Phthalate-d4, a crucial isotopically labeled internal standard for mass spectrometry-based quantification of Monoisodecyl Phthalate (MIDP). MIDP is a primary metabolite of Diisodecyl Phthalate (DIDP), a widely used plasticizer, making its accurate measurement essential for toxicological and environmental monitoring studies. This document outlines the synthetic route, detailed experimental protocol, and expected analytical data.

Physicochemical and Quality Control Data

The essential properties and quality control parameters for this compound are summarized below. These values are critical for the accurate preparation of standards and interpretation of analytical results.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂D₄O₄ | [1] |

| Molecular Weight | 310.42 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity (HPLC) | >95% | [1] |

| Isotopic Purity | ≥98 atom % D | |

| Storage | +4°C | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the mono-esterification of commercially available Phthalic Anhydride-d4 with Isodecanol (B128192). This reaction is a nucleophilic acyl substitution where the hydroxyl group of isodecanol attacks one of the carbonyl carbons of the phthalic anhydride (B1165640) ring, leading to the opening of the anhydride and formation of the monoester.

The reaction proceeds readily, often without the need for a catalyst, by heating the reactants together. The formation of the monoester is generally a rapid process. To ensure the desired product is the primary outcome and to minimize the formation of the diester, the reaction conditions, particularly the stoichiometry of the reactants and the reaction time, must be carefully controlled.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the mono-esterification of phthalic anhydride with long-chain alcohols.

Materials:

-

Phthalic Anhydride-d4 (1 equivalent)

-

Isodecanol (1.1 equivalents)

-

Toluene (or other suitable inert solvent)

-

Sodium bicarbonate (NaHCO₃), 5% aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve Phthalic Anhydride-d4 in a minimal amount of anhydrous toluene.

-

Addition of Alcohol: Add Isodecanol (1.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-120°C for toluene) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to remove any unreacted phthalic anhydride-d4 and the carboxylic acid product.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Characterization Data

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons will be absent due to deuteration. Signals corresponding to the isodecyl chain protons will be present. The chemical shifts will be similar to the non-deuterated analogue. |

| ¹³C NMR | Signals for the deuterated aromatic carbons will be observed as triplets (due to C-D coupling) with reduced intensity. Signals for the carbonyl carbons and the isodecyl chain carbons will be present. |

| Mass Spectrometry (ESI-) | The [M-H]⁻ ion would be expected at m/z 309.2. The exact mass would confirm the elemental composition. |

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct chemical transformation. The logical relationship between the starting materials and the final product is straightforward, as depicted in the reaction scheme below.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the provided protocol based on their specific laboratory conditions and available analytical instrumentation.

References

In-Depth Technical Guide to the Isotopic Purity of Monoisodecyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Monoisodecyl Phthalate-d4, a crucial internal standard for quantitative analysis. This document details the synthesis, analytical methodologies for purity assessment, and presents data in a structured format for clarity and ease of use by professionals in research and development.

Introduction

This compound is the deuterium-labeled analogue of Monoisodecyl Phthalate (B1215562), a metabolite of the plasticizer Diisodecyl Phthalate (DIDP). Due to concerns over the potential endocrine-disrupting effects of phthalates, accurate and sensitive quantification of their metabolites in biological and environmental matrices is of high importance. The use of stable isotope-labeled internal standards, such as this compound, is essential for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of quantitative results obtained via techniques like liquid chromatography-mass spectrometry (LC-MS). The utility of this internal standard is directly dependent on its chemical and, critically, its isotopic purity.

Synthesis of this compound

The synthesis of deuterated phthalate esters typically involves the use of a deuterated starting material to introduce the stable isotopes into the final molecule. A common and efficient method involves the use of a deuterated phthalic anhydride (B1165640) or a related deuterated aromatic precursor.

A generalized synthetic pathway for this compound is initiated with a deuterated phthalic anhydride (Phthalic Anhydride-d4). This precursor is then reacted with isodecanol (B128192) in an esterification reaction. The reaction is typically catalyzed by an acid to facilitate the nucleophilic attack of the alcohol on the anhydride carbonyl groups. This process results in the formation of the desired this compound. Subsequent purification steps, such as column chromatography, are employed to isolate the final product and ensure high chemical purity.

Isotopic Purity Assessment

The isotopic purity of this compound is a critical parameter that defines its quality as an internal standard. It is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

While a specific certificate of analysis with isotopic distribution for this compound is not publicly available, the following table represents typical specifications for high-quality deuterated standards based on available data for similar compounds.

| Parameter | Specification | Method |

| Chemical Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | Typically ≥98 atom % D | Mass Spectrometry (MS) |

| Molecular Formula | C₁₈H₂₂D₄O₄ | - |

| Molecular Weight | 310.42 g/mol | - |

Experimental Protocols

High-Performance Liquid Chromatography is employed to determine the chemical purity of the synthesized this compound, ensuring that it is free from non-deuterated and other chemical impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase : A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used.

-

Sample Preparation : A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration.

-

Analysis : The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak corresponding to this compound.

Mass spectrometry is the primary technique for determining the isotopic enrichment and distribution of deuterated compounds.[1]

-

Instrumentation : A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation : The sample is prepared at a low concentration (e.g., 1 µg/mL) in an appropriate solvent compatible with the ionization source.

-

Analysis :

-

The sample is introduced into the mass spectrometer, and the full scan mass spectrum is acquired.

-

The isotopic cluster of the molecular ion (or a prominent fragment ion) is analyzed.

-

The relative intensities of the peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) species are measured.

-

-

Data Analysis : The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution for a compound with the specified level of deuterium (B1214612) incorporation. The contribution from the natural abundance of ¹³C is also taken into account in the calculations.

Conclusion

The quality and reliability of quantitative analytical methods heavily depend on the purity of the internal standards used. For this compound, both high chemical purity and, more importantly, high isotopic enrichment are paramount. The synthesis and analytical methodologies described in this guide provide a framework for understanding the production and quality control of this critical reagent. Researchers, scientists, and drug development professionals should always refer to the certificate of analysis provided by the manufacturer for specific batch data on isotopic purity to ensure the accuracy and precision of their analytical results.

References

Monoisodecyl Phthalate-d4: A Technical Overview of its Certificate of Analysis

For researchers, scientists, and professionals engaged in drug development and analytical chemistry, a thorough understanding of the purity, identity, and properties of reference standards is paramount. This technical guide provides an in-depth analysis of the information typically presented in a Certificate of Analysis (CoA) for Monoisodecyl Phthalate-d4, a deuterated internal standard crucial for accurate quantification of its unlabeled counterpart in various matrices.

Chemical and Physical Data

The fundamental characteristics of this compound are summarized below. This data is essential for its correct identification, handling, and storage.

| Identifier | Value | Source |

| Analyte Name | This compound | [1] |

| Synonyms | 1,2-Benzenedicarboxylic Acid Monoisodecyl Ester-d4, Phthalic Acid Isodecyl Ester-d4 | [1] |

| Molecular Formula | C18H22D4O4 | [1][2] |

| Molecular Weight | 310.42 | [1][2] |

| Unlabeled CAS Number | 31047-64-0 | [1][2] |

| Labeled CAS Number | 1398065-94-5 | [3] |

| Deuterium Labeling | Deuterium | [1][2] |

| Physical Property | Value | Source |

| Appearance | Neat (Solid) | [1][2] |

| Storage Temperature | +4°C or -20°C | [1][4] |

| Shipping Temperature | Room Temperature |

Analytical Specifications and Methodologies

The purity and identity of this compound are confirmed through rigorous analytical testing. High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of this compound.

| Parameter | Specification | Method | Source |

| Purity | >95% | HPLC | [1][2] |

| Identity | Conforms to structure | Not specified, likely NMR or MS |

Experimental Protocol: Quantification by HPLC-MS/MS

While a specific protocol for this compound is not detailed in the provided search results, a standard methodology for the analysis of similar phthalate (B1215562) monoesters in biological matrices using a deuterated internal standard can be outlined. The following is a representative protocol adapted from methods for related compounds.[5][6][7]

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To isolate and concentrate the analyte from the sample matrix.

-

Procedure:

-

Spiking: A known amount of this compound internal standard solution is added to the biological sample (e.g., urine, plasma).

-

Enzymatic Hydrolysis (for total concentration): For the determination of both free and conjugated forms, the sample is incubated with β-glucuronidase to deconjugate the metabolites.

-

Acidification: The sample is acidified to a pH of approximately 4-5.

-

SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol (B129727) and deionized water.

-

Sample Loading: The prepared sample is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a low-organic solvent mixture (e.g., 10% methanol in water) to remove interfering substances.

-

Elution: The analyte and internal standard are eluted from the cartridge using a high-organic solvent such as acetonitrile (B52724) or methanol.

-

Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.

-

2. Instrumental Analysis: UPLC-MS/MS

-

Objective: To chromatographically separate and quantify the analyte using mass spectrometry.

-

Procedure:

-

Chromatographic Separation: The reconstituted sample is injected into a UPLC system equipped with a C18 column. A gradient elution is performed using a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Monoisodecyl Phthalate and this compound.

-

Workflow and Data Analysis

The overall process from sample receipt to final data analysis is critical for obtaining accurate and reliable results.

Caption: Analytical workflow for the quantification of Monoisodecyl Phthalate.

Logical Relationship of Analytical Components

The accurate quantification of Monoisodecyl Phthalate is dependent on the relationship between the analyte, the internal standard, and the analytical instrumentation.

References

An In-Depth Technical Guide on the Metabolism of Diisodecyl Phthalate to Monoisodecyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of Diisodecyl Phthalate (B1215562) (DIDP) to its primary metabolite, Monoisodecyl Phthalate (MIDP). This document details the metabolic pathways, enzymatic processes, and experimental protocols relevant to studying this biotransformation, with a focus on quantitative data and analytical methodologies.

Executive Summary

Diisodecyl phthalate (DIDP), a high molecular weight phthalate ester, is a widely used plasticizer. Its metabolism in biological systems is of significant interest due to its potential for human exposure and toxicological implications. The primary metabolic pathway for DIDP is initiated by the hydrolysis of one of its ester bonds, leading to the formation of monoisodecyl phthalate (MIDP) and an isodecyl alcohol molecule. This initial hydrolysis is a critical step in the detoxification and subsequent elimination of DIDP from the body. This guide will delve into the core aspects of this metabolic process, providing researchers with the necessary information to design and conduct studies in this area.

Metabolic Pathway of Diisodecyl Phthalate

The metabolism of DIDP is a multi-step process that begins with Phase I hydrolysis and is followed by further oxidative metabolism and Phase II conjugation.

Phase I Metabolism: The initial and rate-limiting step in the metabolism of DIDP is the hydrolysis of one of the two ester linkages. This reaction is catalyzed by non-specific esterases, primarily carboxylesterases and lipases, which are abundant in the liver and intestines.[1][2] This enzymatic action results in the formation of monoisodecyl phthalate (MIDP) and isodecanol. MIDP is the primary metabolite and is often used as a biomarker for DIDP exposure.[3][4]

Further Oxidative Metabolism: Following its formation, MIDP can undergo further oxidation of its alkyl side chain.[5][6] This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[7] This leads to the formation of several secondary metabolites, including hydroxylated (MHIDP), oxo (MOIDP), and carboxylated (e.g., MCINP) derivatives.[8][9]

Phase II Conjugation: Both MIDP and its oxidative metabolites can undergo Phase II conjugation reactions, most commonly glucuronidation.[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolites, facilitating their excretion in urine and feces.[1]

Below is a diagram illustrating the primary metabolic pathway of DIDP.

Quantitative Data on DIDP Metabolism

While specific kinetic parameters (Vmax and Km) for the hydrolysis of DIDP to MIDP by individual human enzymes are not extensively documented in publicly available literature, data from related high molecular weight phthalates can provide valuable insights. The hydrolysis of these compounds is known to be influenced by the structure of the alkyl side chain.

The following tables summarize kinetic data for the hydrolysis of other phthalates in human liver microsomes, which can serve as a reference for designing studies on DIDP metabolism.

Table 1: Michaelis-Menten Kinetic Parameters for the Hydrolysis of Phthalate Esters in Human Liver Microsomes

| Substrate | Metabolite | Vmax (nmol/min/mg protein) | Km (µM) | Reference |

| Di-n-butyl phthalate (DBP) | Mono-n-butyl phthalate (MBP) | 17.2 | 99.7 | [10] |

| Butylbenzyl phthalate (BBzP) | Monobenzyl phthalate (MBzP) | 13.0 | 71.7 | [10] |

| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP) | 0.43 | 8.40 | [10] |

Note: The kinetics for the hydrolysis of some phthalates, like DEHP and BBzP, have been reported to follow sigmoidal (Hill) kinetics rather than classical Michaelis-Menten kinetics in human liver microsomes.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of DIDP to MIDP.

In Vitro Hydrolysis of Diisodecyl Phthalate using Human Liver S9 Fraction

This protocol is designed to assess the initial hydrolysis of DIDP to MIDP in a system containing both microsomal and cytosolic enzymes.

Materials:

-

Diisodecyl Phthalate (DIDP)

-

Pooled Human Liver S9 Fraction

-

Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (optional, for assessing subsequent oxidative metabolism)

-

Acetonitrile (B52724) (ice-cold)

-

Internal Standard (e.g., a stable isotope-labeled MIDP)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DIDP in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a high concentration (e.g., 10 mM).

-

Thaw the human liver S9 fraction on ice immediately before use. Dilute the S9 fraction to the desired working concentration (e.g., 1 mg/mL) with 0.1 M potassium phosphate buffer (pH 7.4).[2]

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm the diluted liver S9 fraction at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding a small volume of the DIDP stock solution to achieve the desired final substrate concentration (e.g., a range from 1 to 100 µM to determine kinetic parameters). The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Quantification of Monoisodecyl Phthalate by LC-MS/MS

This protocol outlines a general method for the quantification of MIDP in a prepared sample from an in vitro metabolism study.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a suitable run time (e.g., 10-15 minutes) to achieve separation of MIDP from DIDP and other components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for MIDP and the internal standard. These transitions need to be optimized for the specific instrument being used.

-

Example transitions would be determined by direct infusion of MIDP and its labeled internal standard.

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for the analytes of interest.

Quantification:

-

Prepare a calibration curve using known concentrations of an authentic MIDP standard, spiked with a constant concentration of the internal standard.

-

Analyze the calibration standards and the experimental samples by LC-MS/MS.

-

Calculate the concentration of MIDP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Below is a diagram representing a typical experimental workflow for an in vitro metabolism study.

Conclusion

The metabolism of diisodecyl phthalate to monoisodecyl phthalate is a primary detoxification pathway initiated by carboxylesterases and lipases. Further understanding of the kinetics and enzymatic players involved in this biotransformation is crucial for accurate risk assessment of DIDP exposure. The experimental protocols and data provided in this guide offer a solid foundation for researchers to investigate the metabolism of DIDP and related compounds. While specific kinetic data for DIDP remains an area for further research, the methodologies outlined here, combined with data from analogous phthalates, provide a robust framework for advancing our knowledge in this field.

References

- 1. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mttlab.eu [mttlab.eu]

- 3. researchgate.net [researchgate.net]

- 4. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A kinetic assay for p-nitrophenol hydroxylase in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tissue Sample Preparation for LC-MS Analysis [protocols.io]

- 9. Butylbenzyl phthalate hydrolysis in liver microsomes of humans, monkeys, dogs, rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolysis of di-n-butyl phthalate, butylbenzyl phthalate and di(2-ethylhexyl) phthalate in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sources and Procurement of Monoisodecyl Phthalate-d4: A Technical Guide

For researchers, scientists, and professionals in drug development requiring isotopically labeled standards, Monoisodecyl Phthalate-d4 is a critical reference material for metabolism, toxicokinetics, and environmental monitoring studies. This guide provides an in-depth overview of its commercial sources, presenting key technical data in a comparative format. Additionally, a standardized workflow for the procurement of such specialized chemical compounds is outlined.

Commercial Supplier Data

The following table summarizes the technical specifications for this compound available from a leading commercial supplier. This data is essential for experimental design and quality control.

| Supplier | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Pack Sizes | Storage Temperature |

| LGC Standards | This compound | C18H22D4O4 | 310.42 | >95% (HPLC) | 2.5 mg, 10 mg, 25 mg | +4°C |

Procurement Workflow

The process of acquiring a specialized chemical standard like this compound involves a series of logical steps to ensure the correct product is sourced in a timely and compliant manner. The following diagram illustrates a typical procurement workflow.

Caption: A diagram illustrating the workflow for procuring chemical standards.

Experimental Protocols

Detailed experimental protocols for the use of this compound are typically application-specific. However, a general methodology for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is provided below. This protocol is a composite of standard practices and should be adapted to specific instrumentation and matrix requirements.

Objective: To accurately quantify the concentration of Monoisodecyl Phthalate in a given sample matrix using this compound as an internal standard.

Materials:

-

This compound (from a certified supplier)

-

Monoisodecyl Phthalate analytical standard

-

LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

-

Sample matrix (e.g., plasma, urine, environmental water sample)

-

Solid Phase Extraction (SPE) cartridges or QuEChERS kits for sample preparation (if required)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of Monoisodecyl Phthalate and this compound.

-

Dissolve each in a suitable solvent (e.g., methanol) in separate volumetric flasks to create concentrated stock solutions (e.g., 1 mg/mL). Store these at the recommended temperature (e.g., +4°C or -20°C).

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the Monoisodecyl Phthalate stock solution with the appropriate solvent to create a series of calibration standards at different concentrations.

-

Prepare a working solution of the this compound internal standard at a fixed concentration.

-

-

Sample Preparation:

-

Thaw and vortex the unknown samples.

-

To a known volume or weight of each sample, calibration standard, and quality control sample, add a precise volume of the this compound internal standard working solution.

-

If necessary, perform sample clean-up using an appropriate technique such as SPE or liquid-liquid extraction to remove interfering matrix components.

-

Evaporate the solvent from the extracted samples and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with a suitable chromatographic method to separate Monoisodecyl Phthalate from other components.

-

Develop a multiple reaction monitoring (MRM) method to detect the precursor and product ion transitions for both Monoisodecyl Phthalate and this compound.

-

Inject the prepared samples and calibration standards into the LC-MS/MS system.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Monoisodecyl Phthalate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

Monoisodecyl Phthalate-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Monoisodecyl Phthalate-d4 (MIDP-d4), a deuterated analogue of the phthalate (B1215562) monoester, Monoisodecyl Phthalate. Understanding the stability profile of this isotopically labeled standard is critical for ensuring its integrity and the accuracy of experimental results in research, particularly in metabolic and toxicological studies.

Core Properties and Storage

This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of its non-deuterated counterpart. The deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based detection, while maintaining similar physicochemical properties to the parent compound.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₈H₂₂D₄O₄ |

| Molecular Weight | 310.42 g/mol |

| Appearance | Oil to Gel |

| Solubility | Soluble in Chloroform (Slightly), Dichloromethane (Slightly), DMSO (Slightly)[1] |

| Purity | >95% (HPLC)[2] |

Recommended Storage and Handling

Proper storage is paramount to maintain the chemical and isotopic integrity of this compound. The compound is known to be hygroscopic.[1]

| Parameter | Recommended Condition |

| Storage Temperature | +4°C or -20°C[2] |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen)[1] |

| Container | Tightly sealed, light-protecting vials (e.g., amber glass) |

| Handling | For maximum recovery, centrifuge the original vial before removing the cap. |

| Long-Term Stability | Stable if stored under recommended conditions. Re-analysis for chemical purity is advised after three years.[3] |

Stability Profile and Potential Degradation

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic breakdown and certain chemical degradation processes, a phenomenon known as the kinetic isotope effect. This enhanced bond strength can contribute to the overall stability of the molecule.

Potential Degradation Pathways

Based on studies of similar phthalate esters, the primary degradation pathways for this compound are expected to involve hydrolysis of the ester bond and oxidation of the alkyl chain.

References

The Toxicokinetics of Di-isodecyl Phthalate (DIDP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the toxicokinetics of di-isodecyl phthalate (B1215562) (DIDP), a high-molecular-weight phthalate ester used extensively as a plasticizer in various polymer applications. Understanding the absorption, distribution, metabolism, and excretion (ADME) of DIDP and its metabolites is crucial for assessing its potential human health risks. This document synthesizes key quantitative data, details common experimental protocols, and visualizes the core processes to support research and development activities.

Absorption

The absorption of DIDP is highly dependent on the route of exposure. Oral absorption is incomplete and appears to be inversely related to the dose administered. Dermal absorption is minimal, while inhalation provides a more direct route for systemic exposure.

Oral Absorption

Following oral gavage administration in rats, the absorption of DIDP from the gastrointestinal tract is partial and decreases as the dose increases. Studies using radiolabeled 14C-DIDP show a significant portion of the compound is absorbed, but a larger fraction is excreted unchanged in the feces at higher doses, suggesting partial saturation of absorption or hydrolysis mechanisms.[1][2]

Dermal Absorption

Dermal absorption of DIDP is very low. Studies in rats where 14C-DIDP was applied to the skin showed that only about 2-4% of the applied dose was absorbed over a 7-day period.[3] The majority of the unexcreted dose remained at the site of application.[3]

Inhalation

In contrast to other routes, absorption from the lungs is significant. In a study involving rats exposed to a 14C-DIDP aerosol, approximately 73% of the dose was absorbed.

Table 1: Quantitative Absorption Data for DIDP in Rats

| Route of Administration | Species | Dose | Absorption Rate (%) | Reference |

| Oral Gavage | Rat | 0.1 mg/kg | 56% | [2] |

| Oral Gavage | Rat | 11.2 mg/kg | 46% | [2] |

| Oral Gavage | Rat | 1000 mg/kg | 17% | [2] |

| Dermal Application | Rat | 16.3 mg/cm² | 2-4% (over 7 days) | |

| Inhalation | Rat | 100 mg/m³ (6 hr) | ~73% |

Distribution

Once absorbed, DIDP and its metabolites are distributed to various tissues. The highest concentrations of radioactivity following absorption have been observed in the gastrointestinal tract, liver, and kidneys.[2] Despite its distribution, DIDP does not appear to bioaccumulate significantly, with less than 1% of a radioactive dose remaining in rat tissues 72 hours after administration.

Metabolism

The metabolism of DIDP is a critical process that facilitates its elimination. It occurs in two main phases. High molecular weight phthalates like DIDP are first hydrolyzed to their monoesters, which then undergo further oxidative metabolism before excretion.[4]

Phase I: Hydrolysis DIDP is rapidly and extensively metabolized, starting with hydrolysis by esterase and lipase (B570770) enzymes, primarily in the intestine, to its monoester, mono-isodecyl phthalate (MIDP).[4][5]

Phase II: Oxidation The initial monoester, MIDP, is a minor metabolite found in excreta. It undergoes subsequent oxidation of its alkyl side chain to form several more polar, secondary metabolites.[4] These oxidative metabolites are the predominant forms found in urine and are considered better biomarkers of DIDP exposure than MIDP.[5]

Key oxidative metabolites include:

-

Mono-hydroxy-isodecyl-phthalate (MHiDP) [5]

-

Mono-oxo-isodecyl-phthalate (MOiDP) [5]

-

Mono-carboxy-isononyl-phthalate (MCiNP) [5]

-

Other shorter-chain carboxylated metabolites (e.g., mono(carboxy-isoheptyl) phthalate)

-

Phthalic Acid

Of these, MCiNP has been identified as the most abundant urinary metabolite in rats and a useful biomarker for exposure.[5]

Excretion

Following absorption and metabolism, DIDP is rapidly eliminated from the body, primarily through urine and feces. The route of excretion is dose-dependent. After oral administration in rats, fecal excretion becomes more prominent as the dose increases. For instance, at a low dose (0.1 mg/kg), 57% is excreted in feces, while at a high dose (1000 mg/kg), this increases to 81%.[2] Correspondingly, urinary excretion decreases from 41% to 12% across the same dose range.[2]

The chemical forms excreted also differ by route. The parent DIDP compound, along with the monoester (MIDP) and oxidized monoesters, are found in the feces. In contrast, urine contains primarily the more water-soluble oxidized monoester derivatives and phthalic acid.

Table 2: Excretion Profile of 14C-DIDP in Rats (72h post-oral dose)

| Dose | Fecal Excretion (%) | Urinary Excretion (%) | Reference |

| 0.1 mg/kg | 57% | 41% | [2] |

| 11.2 mg/kg | 65% | 32% | [2] |

| 1000 mg/kg | 81% | 12% | [2] |

Experimental Protocols

The toxicokinetic properties of DIDP have been primarily investigated through in vivo studies in rats. The following sections detail representative experimental methodologies.

Oral Gavage Toxicokinetics Study in Rats

This protocol is based on methodologies used for determining the absorption, metabolism, and excretion of DIDP following a single oral dose.

-

Test System: Male Sprague-Dawley (SD) or Fischer 344 (F344) rats.[3][5]

-

Vehicle: Corn oil is a common vehicle for oral gavage administration of lipophilic substances like DIDP.[2]

-

Dose Administration: A single dose of DIDP (e.g., 100 mg/kg) is administered directly into the stomach using a gavage needle.[5]

-

Sample Collection:

-

Blood: Serial blood samples are collected from the tail vein or other appropriate sites at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) to determine plasma concentrations of DIDP and its metabolites.[5]

-

Urine & Feces: Animals are housed in metabolic cages to allow for the separate and timed collection of urine and feces (e.g., over 72 hours) to quantify excretion patterns.[2]

-

Tissues: At the end of the study, animals are euthanized, and key tissues (liver, kidneys, fat, gastrointestinal tract) are collected to assess distribution.[5]

-

-

Analytical Method: See Section 5.3 for a detailed description.

Dermal Absorption Study in Rats

This protocol is based on the methodology developed by Elsisi et al. (1989).

-

Test System: Male F344 rats.[3]

-

Dose Preparation: 14C-labeled DIDP is applied at a specific concentration (e.g., 157 µmol/kg).[3]

-

Dose Application: Hair is clipped from a defined area on the rat's back (e.g., 1.3 cm diameter). The dose is applied to the skin, and the area is covered with a perforated cap to prevent ingestion while allowing air circulation.[3]

-

Housing and Sample Collection: The rat is housed in a metabolic cage for up to 7 days, allowing for the separate collection of urine and feces.[3] The amount of radioactivity in the excreta is used as a measure of percutaneous absorption.[3] At the end of the study, the application site, carcass, and any remaining dose are analyzed to determine the total recovery of the radiolabel.

Analytical Methodology: UHPLC-ESI-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) is the standard for quantifying DIDP and its metabolites in biological matrices.[5]

-

Sample Preparation:

-

Plasma/Urine: Samples often undergo enzymatic deconjugation (using β-glucuronidase) to measure both free and conjugated metabolites. This is followed by protein precipitation and/or solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

-

Feces/Tissues: Samples are first homogenized. This is followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the complex matrix.

-

-

Chromatography: A UHPLC system with a C18 reverse-phase column is typically used to separate DIDP and its various metabolites based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) acetate, is employed.

-

Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and internal standard, ensuring high selectivity and sensitivity.[5]

Summary of ADME Processes

The toxicokinetics of DIDP can be summarized by the logical flow of Absorption, Distribution, Metabolism, and Excretion (ADME). Following exposure, a fraction of DIDP is absorbed into the systemic circulation. It is then distributed to tissues, with the liver being a primary site for metabolism. The parent compound is rapidly transformed into its monoester and then into more polar oxidative metabolites. These metabolites, along with some unchanged parent compound (depending on the route), are then efficiently eliminated from the body, primarily via feces and urine.

References

- 1. Diisodecyl Phthalate | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cpsc.gov [cpsc.gov]

- 3. Dermal absorption of phthalate diesters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Monoisodecyl Phthalate-d4 as a Metabolite of Diisodecyl Phthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monoisodecyl Phthalate (B1215562) (MIDP) as a primary metabolite of Diisodecyl Phthalate (DIDP). It delves into the metabolic pathways, quantitative analysis, and experimental protocols relevant to the study of DIDP metabolism. The use of its deuterated analogue, Monoisodecyl Phthalate-d4 (MIDP-d4), as an internal standard in analytical methodologies is also discussed.

Introduction to Diisodecyl Phthalate (DIDP) and its Metabolism

Diisodecyl Phthalate (DIDP) is a high molecular weight phthalate ester extensively used as a plasticizer in a wide variety of polymer products. Due to its widespread use, human exposure to DIDP is common. Understanding its metabolic fate is crucial for assessing exposure and potential toxicological risks.

The metabolism of DIDP primarily occurs in two phases. The initial step involves the hydrolysis of one of the ester linkages, leading to the formation of the monoester metabolite, Monoisodecyl Phthalate (MIDP).[1][2][3][4][5] Subsequently, MIDP undergoes further oxidative metabolism to yield a series of secondary metabolites.[1][3][4][5][6] While MIDP is the direct hydrolytic product, it is often found in low concentrations or is undetectable in human urine samples.[3][6] Instead, its oxidative metabolites are more abundant and serve as more reliable biomarkers of DIDP exposure.[3][4][5][6]

The Metabolic Pathway of DIDP

The metabolic conversion of DIDP to its various metabolites follows a sequential pathway. The initial hydrolysis is followed by a series of oxidation reactions.

Quantitative Analysis of DIDP Metabolites

The quantification of DIDP metabolites is essential for exposure assessment and toxicokinetic studies. Below are tables summarizing quantitative data from key studies.

Table 1: Urinary Metabolites of DIDP in Rats

| Metabolite | Abundance in Urine | Notes | Reference |

| Monoisodecyl Phthalate (MIDP) | Minor metabolite | The initial hydrolytic product. | [4][5] |

| Mono(carboxy-isononyl) Phthalate (MCiNP) | Most abundant metabolite | An omega-oxidation product of MIDP. | [1][4][5] |

| Mono(hydroxy-isodecyl) Phthalate (MHiDP) | Major metabolite | A secondary oxidative metabolite. | [1][4][5] |

| Mono(oxo-isodecyl) Phthalate (MOiDP) | Major metabolite | A secondary oxidative metabolite. | [1][4][5] |

Table 2: Detection of DIDP Metabolites in Human Urine

| Metabolite | Detection Frequency | Concentration Range (ng/mL) | Reference |

| Monoisodecyl Phthalate (MIDP) | Not detected | - | [3][6] |

| Mono(carboxy-isononyl) Phthalate (MCiNP) | 98% | < 0.25 - 334.5 | [3] |

| Mono(hydroxy-isodecyl) Phthalate (MHiDP) | 96% | < 0.25 - 589.0 | [3] |

| Mono(oxo-isodecyl) Phthalate (MOiDP) | 85% | < 0.25 - 127.3 | [3] |

Experimental Protocols

Accurate detection and quantification of DIDP metabolites rely on robust experimental protocols. The following sections detail the methodologies commonly employed in DIDP metabolism studies.

In Vivo Study in Rats

A common experimental model involves the oral administration of DIDP to rats to study its metabolism and excretion.

-

Animal Model: Adult female Sprague-Dawley rats are often used.[4][5]

-

Dosing: A single oral gavage of DIDP (e.g., 300 mg/kg body weight) is administered.[4][5]

-

Sample Collection: Urine is collected over several days following administration to monitor the excretion of metabolites.[4][5] Feces and plasma can also be collected for a comprehensive toxicokinetic analysis.[1]

-

Sample Preparation: Urine samples are typically subjected to enzymatic deconjugation to release any conjugated metabolites. This is followed by solid-phase extraction (SPE) for sample cleanup and concentration of the analytes.[7]

-

Analysis: The extracted metabolites are analyzed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS).[1][6][7]

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the analysis of phthalate metabolites due to its high sensitivity and selectivity.[7]

-

Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the metabolites.[7]

-

Ionization: Electrospray ionization (ESI) is a common technique used to ionize the separated analytes.[1]

-

Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for the detection and quantification of the metabolites. This technique provides high specificity by monitoring specific precursor-to-product ion transitions.

-

Internal Standard: To ensure accuracy and precision, an isotopically labeled internal standard, such as This compound (MIDP-d4) , is added to the samples before preparation. The use of a deuterated standard helps to correct for matrix effects and variations during sample processing.[7]

The Role of this compound (MIDP-d4)

This compound (MIDP-d4) is the deuterated analog of MIDP. In the context of analytical chemistry, it serves as an invaluable tool.

-

Internal Standard: MIDP-d4 is primarily used as an internal standard in isotope dilution mass spectrometry methods for the quantification of MIDP and other DIDP metabolites.[7] Its chemical and physical properties are nearly identical to the non-labeled MIDP, but it has a different mass due to the presence of deuterium (B1214612) atoms. This allows it to be distinguished from the native analyte by the mass spectrometer.

-

Quantification: By adding a known amount of MIDP-d4 to a sample, the concentration of the native MIDP can be accurately determined by comparing the signal intensities of the two compounds. This method corrects for any loss of analyte during sample preparation and analysis, leading to highly reliable quantitative results.

Conclusion

Monoisodecyl Phthalate (MIDP) is a key intermediate in the metabolism of Diisodecyl Phthalate (DIDP). While MIDP itself is often a minor metabolite in excretory products, its oxidative derivatives are the major urinary biomarkers of DIDP exposure. The accurate quantification of these metabolites is critical for human biomonitoring and risk assessment. The use of this compound (MIDP-d4) as an internal standard in advanced analytical techniques like LC-MS/MS is fundamental to achieving the necessary accuracy and precision in these measurements. This guide provides researchers and professionals in drug development and environmental health with the core technical information required to design and interpret studies on DIDP metabolism.

References

- 1. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodegradation of diisodecyl phthalate (DIDP) by Bacillus sp. SB-007 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cpsc.gov [cpsc.gov]

- 4. Urinary metabolites of diisodecyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoisodecyl Phthalate|31047-64-0|Supplier [benchchem.com]

An In-depth Technical Guide to the Derivatives of Monoisodecyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoisodecyl Phthalate (B1215562) (MIDP) is the primary monoester metabolite of the high-production-volume plasticizer, Diisodecyl Phthalate (DIDP). Understanding the metabolic fate and biological activity of DIDP is critical for assessing human exposure and potential toxicological effects. The deuterated form, Monoisodecyl Phthalate-d4 (MIDP-d4), serves as an indispensable internal standard for the accurate quantification of MIDP in complex biological matrices. This technical guide provides a comprehensive overview of the derivatives of MIDP, focusing on its oxidized metabolites. It includes quantitative physicochemical and spectral data, detailed experimental protocols for analysis, and an exploration of the known biological signaling pathways.

Physicochemical Properties of Monoisodecyl Phthalate and Its Oxidized Metabolites

The accurate identification and quantification of Monoisodecyl Phthalate and its derivatives rely on a thorough understanding of their physicochemical properties. These properties are summarized in the table below.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| Monoisodecyl Phthalate | MIDP | C₁₈H₂₆O₄ | 306.40[1][2] | 2-(8-methylnonoxycarbonyl)benzoic acid[2] |

| Mono-hydroxy-isodecyl Phthalate | MHiDP | C₁₈H₂₆O₅ | 322.39 | 2-{[(6-hydroxy-2-propylheptyl)oxy]carbonyl}benzoic acid[3] |

| Mono-oxo-isodecyl Phthalate | MOiDP | C₁₈H₂₄O₅ | 320.38[4][5] | 2-{[(6-oxo-2-propylheptyl)oxy]carbonyl}benzoic acid[5] |

| Mono-carboxy-isononyl Phthalate | MCiNP | C₁₈H₂₄O₆ | 336.38[6] | 2-(9-carboxynonan-2-yloxycarbonyl)benzoic acid[7] |

| This compound | MIDP-d4 | C₁₈H₂₂D₄O₄ | 310.42 | Not Available |

Metabolic Pathway of Diisodecyl Phthalate (DIDP)

The metabolism of DIDP is a multi-step process initiated by hydrolysis to MIDP, which is then further oxidized to more polar, excretable compounds.[1] These oxidized metabolites are considered key biomarkers for assessing human exposure to DIDP.[1]

References

- 1. Monoisodecyl Phthalate|31047-64-0|Supplier [benchchem.com]

- 2. Monoisodecyl phthalate | C18H26O4 | CID 169241 - PubChem [pubchem.ncbi.nlm.nih.gov]